
2'-(Trifluoromethyl)acetophenone
Overview
Description
2’-(Trifluoromethyl)acetophenone is an organic compound with the molecular formula C₉H₇F₃O. It is a derivative of acetophenone, where a trifluoromethyl group is attached to the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2’-(Trifluoromethyl)acetophenone involves the reaction of trifluoromethylbenzene with an acetylation agent under the action of n-butyllithium in an organic solvent. The reaction is typically carried out at temperatures ranging from -70°C to 0°C for 1-48 hours . Another method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods: Industrial production of 2’-(Trifluoromethyl)acetophenone often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves the use of recyclable catalysts to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of suitable solvents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group attached to the ortho position of the acetophenone structure. This modification enhances its lipophilicity and metabolic stability, making it a valuable building block in organic synthesis.
Chemistry
- Building Block for Organic Synthesis : 2'-(Trifluoromethyl)acetophenone is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group often imparts desirable properties such as increased potency and selectivity in biological systems .
- Asymmetric Synthesis : The compound has been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation reactions, achieving high enantioselectivity (up to 90% ee) in the production of chiral alcohols.
Biology
- Enzyme Inhibition Studies : Research indicates that derivatives of acetophenone, including this compound, effectively inhibit specific enzymes involved in cancer metabolism. This inhibition correlates with reduced proliferation rates in cultured cancer cells, suggesting potential therapeutic applications.
- Antimicrobial Activity : Preliminary studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound has been tested for its ability to inhibit bacterial growth, with promising results indicating its potential as an antimicrobial agent .
Medicine
- Therapeutic Properties : The compound is under investigation for its anti-inflammatory and anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
- Drug Development : Given its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and cancers.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals and polymers with unique properties. Its ability to modify material characteristics makes it valuable in various applications from coatings to advanced materials .
Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Effects | Inhibition of marine mussel larvae settlement and microalgae growth with EC50 values indicating strong antifouling potential. |
Cytotoxicity Against Cancer Cells | Induction of apoptosis in MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics. |
Enzyme Inhibition | Effective inhibition of enzymes involved in cancer metabolism linked to reduced cell proliferation rates. |
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but with the trifluoromethyl group attached to the carbonyl carbon.
4’-(Trifluoromethyl)acetophenone: The trifluoromethyl group is attached to the para position of the phenyl ring.
3’-(Trifluoromethyl)acetophenone: The trifluoromethyl group is attached to the meta position of the phenyl ring.
Uniqueness: 2’-(Trifluoromethyl)acetophenone is unique due to the ortho position of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Biological Activity
2'-(Trifluoromethyl)acetophenone, a compound featuring a trifluoromethyl group attached to the acetophenone structure, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 192.15 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, phenyl ketones, including acetophenones, have been shown to inhibit the growth of various bacteria and fungi. In particular, acetophenones have demonstrated effectiveness against biofilm-forming marine microorganisms such as Roseobacter litoralis and pathogenic fungi like Candida albicans .
Anti-Inflammatory and Anticancer Properties
Research indicates that compounds with a similar structure exhibit anti-inflammatory and anticancer activities. For example, derivatives of acetophenone have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Additionally, certain acetophenone derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is thought to enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This may include inhibition of enzyme activity or disruption of signaling pathways involved in disease processes .
Study 1: Antimicrobial Effects
In a study evaluating the antifouling properties of various acetophenone derivatives, it was found that certain compounds significantly inhibited the settlement of marine mussel larvae and the growth of microalgae. The most effective derivative exhibited an EC50 value of 26.73 µM against Navicula sp., indicating strong antifouling potential .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxicity of substituted acetophenones on MCF-7 breast cancer cells. The results indicated that specific derivatives could induce apoptosis in a dose-dependent manner, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
Activity | Compound | Target Organism/Cell Line | Effect | IC50/EC50 Value |
---|---|---|---|---|
Antimicrobial | This compound | Roseobacter litoralis | Biofilm inhibition | Not specified |
Antifouling | Acetophenone Derivative | Navicula sp. | Growth inhibition | 26.73 µM |
Cytotoxicity | Acetophenone Derivative | MCF-7 Breast Cancer Cells | Induces apoptosis | Not specified |
Anti-inflammatory | Acetophenone Derivative | COX Enzymes | Enzyme inhibition | IC50: 3.11 µM (COX-2) |
Q & A
Q. Basic: What are the standard methods for α-bromination of 2'-(Trifluoromethyl)acetophenone, and how do reaction conditions influence yield?
The α-bromination of this compound can be achieved using pyridine hydrobromide perbromide as a brominating agent. This method is optimized for acetophenone derivatives and is suitable for undergraduate experimental pedagogy due to its simplicity and reproducibility. Key conditions include:
- Solvent : Acetic acid or dichloromethane.
- Temperature : Room temperature to mild heating (25–40°C).
- Stoichiometry : A 1:1 molar ratio of acetophenone to brominating agent.
Yield improvements (>85%) are observed under controlled pH (neutral to slightly acidic) and exclusion of moisture .
Table 1: Bromination Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 25–40°C | Higher yield at 40°C |
Solvent Polarity | Moderate (e.g., CH₂Cl₂) | Prevents side reactions |
Reaction Time | 2–4 hours | Prolonged time reduces purity |
Q. Basic: How is this compound utilized as an intermediate in pharmaceutical synthesis?
The α-brominated derivative of this compound serves as a critical intermediate in synthesizing bioactive molecules. For example:
- Antifungal Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability. Bromination at the α-position enables nucleophilic substitution reactions with amines or thiols to generate pharmacophores .
- Methodology : Post-bromination, the compound undergoes Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl/heteroaryl groups. Catalyst systems like Pd(PPh₃)₄/CuI are commonly used .
Q. Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of acetophenone derivatives?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group (EWG) that significantly alters the electronic landscape of acetophenone:
- Computational Evidence : Density Functional Theory (DFT) studies show that CF₃ reduces electron density at the carbonyl carbon (C=O), increasing electrophilicity by 15–20% compared to unsubstituted acetophenone. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Vibrational Spectroscopy : Infrared (IR) spectra reveal a 10 cm⁻¹ blue shift in the C=O stretching frequency, confirming electronic withdrawal effects .
Table 2: Electronic Parameters of Acetophenone vs. This compound
Parameter | Acetophenone | This compound |
---|---|---|
C=O Bond Length (Å) | 1.212 | 1.226 |
C=O Stretching (cm⁻¹) | 1685 | 1695 |
Hammett σₚ Constant | 0.00 | 0.54 |
Q. Advanced: What strategies are effective for synthesizing derivatives with multiple electron-withdrawing groups (e.g., bromo and trifluoromethyl)?
Introducing multiple EWGs (e.g., Br and CF₃) requires careful regioselective control:
- Halogenation : Electrophilic bromination at the α-position is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Competing aryl bromination is suppressed by steric hindrance from the CF₃ group .
- Cross-Coupling : Pd-catalyzed coupling (e.g., Heck or Sonogashira) introduces alkynyl or vinyl groups while preserving the CF₃ moiety. For example, CuI/Et₃N systems in DMF at 80°C yield 80–90% coupling products .
Challenges :
- Steric Hindrance : The ortho-CF₃ group can impede access to reactive sites.
- Stability : Brominated derivatives may require inert atmospheres (N₂/Ar) to prevent debromination.
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming CF₃ substitution (δ = -60 to -65 ppm). ¹H NMR shows a singlet for the acetyl group (δ 2.6–2.8 ppm) .
- GC-MS : Retention times and fragmentation patterns (e.g., m/z 174 for M⁺) aid in purity assessment.
- XRD : Single-crystal X-ray diffraction resolves steric effects of the CF₃ group on molecular packing .
Q. Advanced: How is this compound employed in asymmetric catalysis?
The CF₃ group enhances enantioselectivity in catalytic systems:
- Ligand Design : Chiral ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride coordinate to metals (e.g., Ti, Cu), enabling asymmetric additions. For example, phenylations using diphenylzinc and Ti(OiPr)₄ achieve >90% ee .
- Mechanistic Insight : The CF₃ group stabilizes transition states via dipole interactions, as shown in DFT studies .
Q. Advanced: What are the challenges in scaling up synthetic routes for this compound derivatives?
- Purification : High-boiling-point solvents (e.g., DMF) complicate distillation. Alternatives include recrystallization from ethanol/water mixtures.
- Safety : Exothermic bromination requires controlled addition rates and cooling .
- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours) while maintaining 85–90% yield .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUUODXZQITBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169757 | |
Record name | 2'-(Trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17408-14-9 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17408-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Trifluoromethyl)acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(Trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2′-(Trifluoromethyl)acetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM36M4K7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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